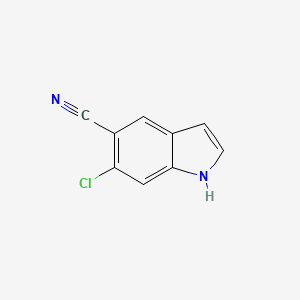

6-Chloroindole-5-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1H-indole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2/c10-8-4-9-6(1-2-12-9)3-7(8)5-11/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRYYCCSCMQNXIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 6-Chloroindole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical properties of 6-chloroindole-5-carbonitrile, a key intermediate in the synthesis of various pharmacologically active compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by offering detailed information on its physicochemical characteristics, methods for their determination, and essential safety protocols.

Introduction to this compound: A Versatile Building Block

This compound, with the CAS Number 1423120-66-4, is a halogenated indole derivative that has garnered significant interest in medicinal chemistry.[1] The indole scaffold is a privileged structure in numerous natural products and synthetic drugs, and the strategic incorporation of a chlorine atom and a nitrile group can significantly modulate a molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its pharmacological profile. The nitrile group, in particular, is a versatile functional group that can participate in a variety of chemical transformations and can also act as a key pharmacophore in drug-receptor interactions.

Understanding the physical properties of this compound is paramount for its effective utilization in synthetic chemistry and drug design. These properties dictate its behavior in different solvent systems, its purification methods, and its formulation into potential drug candidates.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that while some of these properties have been experimentally determined for related compounds, specific experimental data for this compound is limited in publicly available literature. The boiling point and density are predicted values.

| Property | Value | Source(s) |

| CAS Number | 1423120-66-4 | [1] |

| Molecular Formula | C₉H₅ClN₂ | [1] |

| Molecular Weight | 176.60 g/mol | [1] |

| Appearance | White to off-white solid (Expected) | General observation for similar compounds |

| Melting Point | Not available | N/A |

| Boiling Point | 393.3 ± 22.0 °C (Predicted) | N/A |

| Density | 1.41 ± 0.1 g/cm³ (Predicted) | N/A |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols. Poorly soluble in water. | General knowledge of similar organic compounds |

Spectral Data and Characterization

Expected ¹H NMR Spectral Data

The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons on the indole ring. The chemical shifts will be influenced by the electron-withdrawing effects of both the chlorine atom at the 6-position and the nitrile group at the 5-position.

-

N-H Proton: A broad singlet is expected in the downfield region (δ 10-12 ppm), characteristic of an indole N-H proton. The exact chemical shift will be dependent on the solvent and concentration.

-

Aromatic Protons:

-

The proton at the 4-position is expected to be a singlet or a narrow doublet, shifted downfield due to the deshielding effect of the adjacent nitrile group.

-

The proton at the 7-position will likely appear as a singlet or a narrow doublet.

-

The protons at the 2- and 3-positions of the pyrrole ring will show characteristic coupling. The H3 proton typically resonates upfield compared to the H2 proton.

-

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will provide valuable information about the carbon framework of the molecule.

-

Nitrile Carbon (C≡N): A characteristic signal for the nitrile carbon is expected in the range of δ 115-120 ppm.

-

Aromatic Carbons: Eight distinct signals are expected for the aromatic carbons. The carbon atoms attached to the chlorine (C6) and the nitrile group (C5) will show characteristic chemical shifts. The other carbon signals will be influenced by the overall electron distribution in the bicyclic system.

-

Pyrrole Ring Carbons: The C2 and C3 carbons of the pyrrole ring will have distinct chemical shifts, with C3 typically being more shielded (upfield) than C2.

Expected FT-IR Spectral Data

Infrared spectroscopy can be used to identify the key functional groups present in this compound.

-

N-H Stretch: A sharp to moderately broad absorption band is expected in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring.

-

C≡N Stretch: A sharp, medium-intensity absorption band is anticipated in the range of 2220-2260 cm⁻¹ for the nitrile group. The position of this band is sensitive to the electronic environment.

-

C=C Aromatic Stretch: Multiple sharp absorption bands are expected in the region of 1450-1600 cm⁻¹ due to the stretching vibrations of the aromatic carbon-carbon double bonds.

-

C-Cl Stretch: A stretching vibration for the C-Cl bond is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Expected Mass Spectrometry Data

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 176. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion, with an M+2 peak approximately one-third the intensity of the M⁺ peak, corresponding to the ³⁷Cl isotope.

-

Fragmentation Pattern: Fragmentation may involve the loss of HCN from the indole ring or other characteristic cleavages that can provide structural information.

Experimental Protocols

The following are detailed, step-by-step methodologies for determining the key physical properties of this compound. These are standard and validated protocols widely used in organic and medicinal chemistry laboratories.

Determination of Melting Point (Capillary Method)

The melting point is a critical indicator of the purity of a crystalline solid. A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound.

Diagram of Melting Point Determination Workflow:

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, crush any large crystals using a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

-

Rapid Heating (Optional but Recommended): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20 °C per minute to get a rough estimate.

-

Accurate Determination: For an accurate measurement, start with a fresh sample and heat rapidly to a temperature about 15-20 °C below the estimated melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Data Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid is observed (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

-

Repeat: For accuracy, repeat the determination at least twice with fresh samples.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.

Diagram of Solubility Determination Workflow:

Caption: Workflow for Solubility Determination.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., water, ethanol, DMSO). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vial and place it in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifuge the sample or filter it through a syringe filter (e.g., 0.45 µm). Care must be taken to avoid temperature changes during this step.

-

Analysis: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a standard calibration curve.

-

Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices. While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions for the closely related compound, 6-chloroindole, should be considered as a minimum standard.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Hazard Statements for 6-Chloroindole (as a reference):

-

May cause skin irritation.

-

May cause serious eye irritation.

-

May cause respiratory irritation.

Conclusion

This compound is a valuable building block in the synthesis of novel compounds with potential therapeutic applications. A thorough understanding of its physical properties is fundamental for its successful application in research and development. This guide has provided a detailed overview of its known and predicted physicochemical characteristics, along with standardized protocols for their experimental determination. By adhering to the outlined methodologies and safety precautions, researchers can confidently and safely utilize this compound in their synthetic endeavors, ultimately contributing to the advancement of drug discovery.

References

6-Chloroindole-5-carbonitrile CAS number

An In-Depth Technical Guide to 6-Chloroindole-5-carbonitrile

Topic: this compound CAS Number: 1423120-66-4[1][2] Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in natural products and its ability to interact with a diverse range of biological targets.[3] The strategic functionalization of this scaffold is a key tactic in modern drug discovery. This guide focuses on this compound, a halogenated indole derivative that combines two critical pharmacophoric features: a chlorine atom and a nitrile group. The chlorine substituent significantly modulates the electronic properties and lipophilicity of the indole ring, while the nitrile group can act as a potent hydrogen bond acceptor, a bioisostere for other functional groups, or a key metabolic handle.

This document provides a comprehensive technical overview of this compound (CAS No. 1423120-66-4), detailing its physicochemical properties, proposing a robust synthetic strategy with mechanistic insights, and exploring its potential applications in drug discovery. It is designed to serve as a practical resource for researchers aiming to leverage this versatile building block in the development of novel therapeutic agents.

Physicochemical Properties and Characterization

This compound is a solid at room temperature, and its structural features dictate its chemical behavior and analytical profile. The precise placement of the electron-withdrawing chlorine and nitrile groups on the benzene portion of the indole ring influences the reactivity of the entire molecule, particularly at the N-H position and the C3 position of the pyrrole ring.

Table 1: Core Physicochemical Data

| Property | Value | Source |

| CAS Number | 1423120-66-4 | [1][2] |

| Molecular Formula | C₉H₅ClN₂ | [1] |

| Molecular Weight | 176.60 g/mol | [1] |

| IUPAC Name | 6-chloro-1H-indole-5-carbonitrile | N/A |

| Storage | Sealed in a dry environment at room temperature. |

Spectroscopic Profile (Predicted)

While specific experimental spectra for this exact compound are not widely published, a skilled chemist can predict the key characteristics based on its structure and data from analogous compounds like 6-chloroindole.[4][5][6]

-

¹H NMR: Protons on the indole ring will exhibit characteristic shifts. The N-H proton will appear as a broad singlet far downfield (>10 ppm). Aromatic protons will appear in the 7-8 ppm region, with coupling patterns dictated by their positions relative to the chloro and cyano groups.

-

¹³C NMR: The carbon atoms of the cyano group (-CN) will have a characteristic signal around 115-120 ppm. The chlorinated carbon (C-6) and other aromatic carbons will appear in the 110-140 ppm range.

-

Infrared (IR) Spectroscopy: A sharp, strong absorption band is expected in the 2220-2240 cm⁻¹ region, which is characteristic of the C≡N stretching vibration of the nitrile group. A peak around 3300-3400 cm⁻¹ corresponding to the N-H stretch will also be present.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be expected at m/z 176. A characteristic (M+2)⁺ peak at m/z 178 with approximately one-third the intensity of the M⁺ peak will be observed, confirming the presence of a single chlorine atom.

Synthesis and Mechanistic Rationale

Retrosynthetic Analysis

The most logical approach is to build the indole ring from a pre-functionalized benzene derivative. A plausible disconnection involves the Bartoli indole synthesis, which is highly effective for constructing 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. Alternatively, a Fischer indole synthesis or a palladium-catalyzed cyclization could be considered. Here, we propose a pathway starting from a commercially available aniline derivative.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Workflow and Protocol

This proposed synthesis leverages common, high-yielding reactions frequently used in the pharmaceutical industry. The choice of the Leimgruber-Batcho synthesis in the final step is strategic; it avoids the harsh acidic conditions of the Fischer indole synthesis, which could potentially hydrolyze the nitrile group.

Caption: Proposed workflow for synthesis and validation.

Step-by-Step Experimental Protocol:

-

Nitration of 4-Chlorotoluene:

-

Rationale: This standard electrophilic aromatic substitution places a nitro group ortho to the activating methyl group, yielding 4-chloro-2-nitrotoluene. The directing effects of the chloro and methyl groups favor this regiochemistry.

-

Procedure: To a stirred solution of 4-chlorotoluene in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid and sulfuric acid at 0-5°C. After the addition, allow the reaction to warm to room temperature and stir until TLC indicates completion. Pour the mixture over ice and extract the product with an organic solvent.

-

-

Cyanation of 4-Chloro-2-nitrotoluene:

-

Rationale: A nucleophilic aromatic substitution or palladium-catalyzed cyanation can replace the chlorine atom with a nitrile group. The presence of the electron-withdrawing nitro group activates the ring for this transformation.

-

Procedure: In a sealed vessel, combine 4-chloro-2-nitrotoluene, sodium cyanide, a palladium catalyst (e.g., Pd₂(dba)₃), and a ligand (e.g., Xantphos) in a suitable solvent like DMF. Heat the reaction under an inert atmosphere until the starting material is consumed. Cool, quench, and extract the desired 4-chloro-5-cyano-2-nitrotoluene.

-

-

Reduction of the Nitro Group:

-

Rationale: The nitro group must be reduced to an amine to facilitate the subsequent indole ring formation. Catalytic hydrogenation or metal-acid reduction are common methods.

-

Procedure: Dissolve the nitro compound from the previous step in ethanol or ethyl acetate. Add a catalyst such as 10% Palladium on carbon. Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until the reduction is complete. Filter off the catalyst to yield 2-amino-4-chloro-5-cyanotoluene.

-

-

Leimgruber-Batcho Indole Synthesis:

-

Rationale: This two-step, one-pot procedure is ideal for constructing the indole ring from an ortho-toluidine derivative. It proceeds under relatively mild conditions.

-

Procedure: React the 2-amino-4-chloro-5-cyanotoluene with dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate. Without isolation, subject this intermediate to reductive cyclization using a reducing agent like Raney Nickel or sodium dithionite to yield the final product, this compound.

-

-

Purification and Characterization:

-

Rationale: Ensuring the purity of the final compound is critical for its use in research.

-

Procedure: Purify the crude product using silica gel column chromatography. Confirm the structure and purity using ¹H NMR, Mass Spectrometry, and IR spectroscopy, comparing the results to the predicted profiles.

-

Applications in Drug Discovery

The incorporation of chlorine into drug candidates is a well-established strategy in medicinal chemistry, often improving metabolic stability and membrane permeability.[7] The 6-chloroindole scaffold, in particular, is a key component in molecules targeting a range of diseases.[3]

Potential Therapeutic Areas:

-

Oncology: Many kinase inhibitors feature an indole core. The this compound scaffold could serve as a starting point for developing inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) or BRAF kinase pathways.[8][9] The nitrile group can form critical hydrogen bonds within the ATP-binding pocket of these enzymes.

-

Neuroscience: The indole structure is related to the neurotransmitter serotonin. Derivatives of chloroindoles are explored for their activity on various receptors and transporters in the central nervous system, with potential applications for depression, anxiety, and neurodegenerative diseases.

-

Antiviral/Antibacterial Agents: The indole nucleus is a common motif in natural products with antimicrobial properties. This synthetic building block could be used to generate novel compounds that inhibit bacterial cell division or viral replication.

Caption: Inhibition of a generic kinase signaling pathway by an indole derivative.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not available, the handling precautions can be inferred from the SDS of the parent compound, 6-Chloroindole, with additional consideration for the nitrile group.[10][11]

Hazard Identification (Anticipated):

-

Note on Nitrile Group: While stable, nitriles can release toxic hydrogen cyanide gas under strong acidic or alkaline hydrolysis, or during combustion.

Table 2: Recommended Handling and Storage

| Parameter | Recommendation | Source |

| Personal Protective Equipment (PPE) | Wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat. Use in a well-ventilated area or fume hood. | [11][13] |

| Engineering Controls | Ensure adequate ventilation. Eyewash stations and safety showers should be readily accessible. | [10][13] |

| Storage | Keep the container tightly closed in a dry, cool, and well-ventilated place. | [11] |

| In Case of Exposure | Eyes: Rinse cautiously with water for several minutes. Skin: Wash off with soap and plenty of water. Inhalation: Move person into fresh air. Seek medical attention if symptoms persist. | [11][13] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | [12] |

Conclusion

This compound is a strategically designed chemical building block with significant potential for researchers in medicinal chemistry and drug discovery. The combination of the 6-chloro and 5-carbonitrile substituents on the indole scaffold provides a unique set of electronic and steric properties that can be exploited for developing potent and selective modulators of various biological targets. This guide provides the foundational knowledge—from its core properties and a plausible synthetic route to its potential applications and safe handling—required to effectively utilize this compound in pioneering research endeavors.

References

-

Sunway Pharm Ltd. 6-Chloro-1h-indole-5-carbonitrile - CAS:1423120-66-4.

-

Chemsrc. 6-Chloro-1H-indole | CAS#:17422-33-2.

-

ChemicalBook. This compound CAS#: 1423120-66-4.

-

Fisher Scientific. SAFETY DATA SHEET - 6-Chloroindole.

-

CymitQuimica. SAFETY DATA SHEET.

-

Sigma-Aldrich. SAFETY DATA SHEET.

-

Thermo Fisher Scientific. SAFETY DATA SHEET - 6-Chloroindole.

-

Fisher Scientific. SAFETY DATA SHEET - 5-Chloroindole.

-

CHIRALEN. This compound.

-

BLD Pharm. 6-Chloro-1H-indole-3-carbonitrile.

-

Guidechem. What are the applications of Chloroindole in synthesis?

-

Google Patents. CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole.

-

PubChem. 6-Chloroindole.

-

Fisher Scientific. 6-Chloroindole, 99%.

-

National Institute of Standards and Technology. 6-Chloroindole - NIST WebBook.

-

ChemicalBook. 6-Chloroindole(17422-33-2) 1H NMR spectrum.

-

National Institute of Standards and Technology. 6-Chloroindole.

-

Benchchem. Synthesis of 5-Chloroindole from 5-bromoindole: An Application Note and Protocol.

-

Benchchem. The 5-Chloro-Indole Core: A Privileged Scaffold in Modern Drug Discovery.

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

-

Benchchem. A Comparative Analysis of the Reactivity of 6-Chloroindole and 5-Chloroindole.

-

Technical Disclosure Commons. Process for the preparation of 1H-indole-5-carbonitrile.

-

Benchchem. The Rise of 5-Chloro-Indole Derivatives in Medicinal Chemistry: A Technical Guide.

-

ChemicalBook. 5-Chloroindole synthesis.

Sources

- 1. 6-Chloro-1h-indole-5-carbonitrile - CAS:1423120-66-4 - Sunway Pharm Ltd [3wpharm.com]

- 2. This compound CAS#: 1423120-66-4 [m.chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. 6-Chloroindole | C8H6ClN | CID 87111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Chloroindole [webbook.nist.gov]

- 6. 6-Chloroindole(17422-33-2) 1H NMR [m.chemicalbook.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. fishersci.com [fishersci.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

A Technical Guide to the Spectroscopic Characterization of 6-Chloroindole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloroindole-5-carbonitrile is a heterocyclic compound of interest in medicinal chemistry and drug discovery. As with any novel compound, unequivocal structural confirmation is paramount. This in-depth technical guide addresses the critical aspect of spectroscopic characterization for this compound. In the absence of extensive published empirical data for this specific molecule, this guide provides a robust framework for its analysis. It combines predictive data based on the well-established spectroscopic principles of substituted indoles and aromatic nitriles with detailed, field-proven experimental protocols for acquiring high-quality spectroscopic data. This document is designed to empower researchers to confidently synthesize, purify, and structurally validate this compound, thereby accelerating research and development efforts.

Introduction: The Significance of this compound

The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs. The targeted placement of substituents on the indole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. The presence of a chlorine atom at the 6-position and a nitrile group at the 5-position of the indole ring in this compound suggests its potential as a versatile intermediate for the synthesis of novel therapeutic agents. The electron-withdrawing nature of both the chloro and cyano groups can significantly influence the electron density of the indole ring, potentially modulating its interaction with biological targets.

Given its potential, a thorough understanding of its structural and electronic properties is essential. This guide provides a comprehensive overview of the expected spectroscopic signatures of this compound and the methodologies to obtain them.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and the known effects of chloro and cyano substituents on the indole ring system.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be highly informative for the structural elucidation of this compound. The chemical shifts are influenced by the anisotropic effects of the aromatic system and the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| H1 (N-H) | 11.5 - 12.5 | br s | - |

| H2 | 7.6 - 7.8 | t | ~2.5 - 3.0 |

| H3 | 6.6 - 6.8 | t | ~2.0 - 2.5 |

| H4 | 8.0 - 8.2 | s | - |

| H7 | 7.8 - 8.0 | s | - |

Causality behind Predictions:

-

H1 (N-H): The indole N-H proton is typically deshielded and appears as a broad singlet. Its chemical shift is highly dependent on solvent and concentration due to hydrogen bonding.

-

H2 and H3: These protons on the pyrrole ring will exhibit characteristic coupling to each other.

-

H4 and H7: The protons on the benzene ring are significantly influenced by the adjacent substituents. The powerful electron-withdrawing effect of the nitrile group at C5 will deshield H4, shifting it downfield. Similarly, the chloro group at C6 will deshield H7. Due to the substitution pattern, H4 and H7 are expected to appear as singlets.

Caption: Molecular structure of this compound.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide complementary information, revealing the electronic environment of each carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | 125 - 128 |

| C3 | 102 - 105 |

| C3a | 128 - 131 |

| C4 | 122 - 125 |

| C5 | 105 - 108 |

| C6 | 130 - 133 |

| C7 | 115 - 118 |

| C7a | 135 - 138 |

| CN | 117 - 120 |

Causality behind Predictions:

-

C2 and C3: These carbons of the pyrrole ring have characteristic chemical shifts in indoles.

-

C5 and C6: The carbons directly attached to the electron-withdrawing substituents (nitrile and chloro groups) will have their chemical shifts significantly affected. The carbon bearing the nitrile group (C5) is expected to be upfield due to the shielding effect of the triple bond, while the carbon with the chloro group (C6) will be downfield.

-

CN: The nitrile carbon itself has a characteristic chemical shift in the 117-120 ppm range.

Experimental Protocols for Spectroscopic Analysis

To obtain reliable spectroscopic data, adherence to standardized experimental protocols is crucial. The following sections provide step-by-step methodologies for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Workflow for NMR spectroscopic analysis.

Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. Complete dissolution is crucial for high-resolution spectra.

-

Transfer the solution into a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Acquire a one-dimensional ¹³C NMR spectrum.

-

To aid in definitive assignments, acquire two-dimensional spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

-

-

Data Processing and Interpretation:

-

Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the splitting patterns (multiplicities) and coupling constants to deduce proton-proton connectivities.

-

Use the 2D NMR data to correlate proton and carbon signals and to establish long-range connectivities, leading to an unambiguous assignment of all signals.

-

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H (stretch) | 3300 - 3500 | Medium |

| C≡N (stretch) | 2220 - 2240 | Sharp, Medium-Strong |

| C=C (aromatic) | 1550 - 1650 | Medium |

| C-Cl (stretch) | 700 - 800 | Strong |

Causality behind Predictions:

-

N-H Stretch: The N-H bond in the indole ring will give a characteristic absorption in this region.

-

C≡N Stretch: The nitrile group has a very sharp and intense absorption in a relatively clean region of the spectrum, making it a highly diagnostic peak. Conjugation with the aromatic ring is expected to shift this absorption to a slightly lower wavenumber compared to aliphatic nitriles.[1][2][3]

-

C=C Aromatic Stretch: Multiple bands are expected in this region corresponding to the carbon-carbon double bond stretching vibrations within the aromatic rings.

-

C-Cl Stretch: The carbon-chlorine bond will have a strong absorption in the fingerprint region.

Protocol:

-

Sample Preparation:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.

-

Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

-

-

Data Acquisition:

-

Place the sample in the IR spectrometer.

-

Acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Perform a background scan to subtract atmospheric and instrumental interferences.

-

-

Data Interpretation:

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Pay close attention to the sharp C≡N stretching vibration, which is a key indicator of the nitrile group.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The molecular weight of this compound (C₉H₅ClN₂) is 176.61 g/mol . In a high-resolution mass spectrum, the exact mass will be observed. Due to the presence of chlorine, an isotopic pattern for the molecular ion will be observed, with a ratio of approximately 3:1 for the M⁺ and M+2 peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

-

Key Fragmentation Pathways: The fragmentation of indoles often involves the loss of HCN from the pyrrole ring.[4][5][6] The presence of the nitrile group might introduce alternative fragmentation pathways.

Caption: Predicted major fragmentation pathways for this compound.

Protocol:

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source for soft ionization, or electron ionization (EI) for more extensive fragmentation.

-

Acquire the mass spectrum over an appropriate m/z range.

-

-

Data Interpretation:

-

Identify the molecular ion peak and its isotopic pattern to confirm the molecular formula.

-

Analyze the fragmentation pattern to identify characteristic losses and fragment ions, which can provide further structural confirmation.

-

Conclusion: A Framework for Confident Characterization

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. By combining predictive data with detailed experimental protocols, researchers are equipped with the necessary tools to confidently synthesize, purify, and structurally validate this promising molecule. The principles and methodologies outlined herein are not only applicable to the title compound but also serve as a valuable reference for the characterization of other novel substituted indole derivatives. The rigorous application of these spectroscopic techniques is a cornerstone of scientific integrity and is essential for advancing the field of drug discovery and development.

References

- Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). ¹³C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395.

-

Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved from [Link]

- Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.

-

Scientific Research Publishing. (n.d.). Study of Mass Spectra of Some Indole Derivatives. Retrieved from [Link]

-

YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]

-

Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

- Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 33(5), 2044-2050.

-

PubMed Central (PMC). (n.d.). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 6-Chloroindole-5-carbonitrile

This technical guide provides a comprehensive analysis and prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-chloroindole-5-carbonitrile. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the spectrum, offering a detailed proton-by-proton assignment, and outlines a robust experimental protocol for its acquisition.

Introduction

This compound is a substituted indole derivative of significant interest in medicinal chemistry and materials science. The indole scaffold is a ubiquitous motif in biologically active compounds, and the specific substitution pattern of this molecule, featuring a chloro group at the 6-position and a carbonitrile at the 5-position, imparts unique electronic and steric properties. Accurate structural elucidation is paramount for its application, and ¹H NMR spectroscopy stands as a primary and indispensable tool for this purpose. This guide will provide a detailed predictive analysis of the ¹H NMR spectrum, grounded in the fundamental principles of NMR and data from related structures.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the five protons on the indole ring system. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the chloro and cyano substituents, as well as the inherent electronic distribution of the indole nucleus. The analysis is based on a standard deuterated chloroform (CDCl₃) solvent, although solvent effects can lead to variations in chemical shifts.

Predicted Chemical Shifts, Multiplicities, and Coupling Constants

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| N-H | 8.2 - 8.5 | Broad Singlet | - |

| H-2 | ~7.3 - 7.5 | Doublet of doublets | ³J(H2,H3) ≈ 3.0 Hz, ⁴J(H2,NH) ≈ 2.5 Hz |

| H-3 | ~6.6 - 6.8 | Doublet of doublets | ³J(H3,H2) ≈ 3.0 Hz, ⁴J(H3,NH) ≈ 2.0 Hz |

| H-4 | ~7.8 - 8.0 | Singlet | - |

| H-7 | ~7.6 - 7.8 | Singlet | - |

Rationale for Spectral Predictions

The prediction of the ¹H NMR spectrum of this compound is based on the analysis of the parent indole molecule and the influence of the substituents at the C-5 and C-6 positions.

-

Indole as a Reference : In its parent form, indole, the protons on the pyrrole ring (H-2 and H-3) resonate at approximately 7.12 ppm and 6.52 ppm, respectively. The protons on the benzene ring appear at distinct chemical shifts, with H-4 and H-7 being the most deshielded[1][2].

-

Influence of Substituents :

-

The cyano group at C-5 is a strong electron-withdrawing group through both resonance and inductive effects. This will significantly deshield the proton at the adjacent C-4 position.

-

The chloro group at C-6 is also electron-withdrawing via induction but can be a weak resonance donor. Its primary effect will be to deshield the adjacent proton at the C-7 position.

-

-

Detailed Proton Analysis :

-

N-H Proton : The N-H proton of indoles typically appears as a broad singlet in the downfield region (δ 8.0-12.0 ppm), with its exact chemical shift being highly dependent on solvent and concentration[3]. In a non-polar solvent like CDCl₃, it is expected to be in the lower end of this range.

-

Pyrrole Ring Protons (H-2 and H-3) : The protons on the five-membered ring, H-2 and H-3, are expected to show a characteristic coupling. H-3 typically resonates upfield of H-2[3][4]. The electron-withdrawing groups on the benzene ring will have a modest deshielding effect on these protons. They are predicted to appear as doublets of doublets due to coupling with each other and weaker coupling to the N-H proton.

-

Benzene Ring Protons (H-4 and H-7) : The most significant shifts are expected for the protons on the six-membered ring. The powerful deshielding effect of the cyano group at C-5 will cause a substantial downfield shift for the H-4 proton. Similarly, the chloro group at C-6 will deshield the H-7 proton. Due to the substitution pattern, both H-4 and H-7 will lack adjacent protons to couple with, and are therefore predicted to appear as singlets.

-

Visualizing the Molecular Structure and Proton Couplings

The following diagram illustrates the structure of this compound and the key through-bond couplings that determine the multiplicity of the signals in the ¹H NMR spectrum.

Caption: Molecular structure of this compound with key proton couplings.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection : Use a deuterated solvent of high purity, such as deuterated chloroform (CDCl₃, 99.8 atom % D) or deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D). CDCl₃ is generally a good first choice for many organic molecules.

-

Sample Concentration : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0.00 ppm.

-

Homogenization : Gently vortex or invert the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

NMR Instrument Parameters

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz or 500 MHz spectrometer:

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | ≥ 400 MHz | Higher field strength provides better signal dispersion and resolution. |

| Pulse Program | zg30 | A standard 30-degree pulse sequence is sufficient for routine acquisition. |

| Acquisition Time (AQ) | 2-4 seconds | Allows for good resolution of sharp signals. |

| Relaxation Delay (D1) | 1-2 seconds | Ensures adequate relaxation of protons between scans. |

| Number of Scans (NS) | 16-64 | Sufficient to achieve a good signal-to-noise ratio for a moderately concentrated sample. |

| Spectral Width (SW) | 16-20 ppm | A wide spectral window ensures all proton signals are captured. |

| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |

Data Processing

-

Fourier Transformation : Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation.

-

Phasing : Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction : Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing : Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Integration : Integrate the area under each signal to determine the relative number of protons.

Visualizing the Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for acquiring the ¹H NMR spectrum of this compound.

Caption: Experimental workflow for ¹H NMR analysis of this compound.

Conclusion

This technical guide provides a detailed predictive framework for the ¹H NMR spectrum of this compound, a molecule of significant interest in chemical and pharmaceutical research. The predicted chemical shifts, multiplicities, and coupling constants are based on established principles of NMR spectroscopy and analysis of related indole structures. By following the outlined experimental protocol, researchers can confidently acquire and interpret the ¹H NMR spectrum of this compound, enabling its unambiguous structural verification. The combination of theoretical prediction and a robust experimental guide serves as a valuable resource for scientists working with this and similar heterocyclic compounds.

References

-

ResearchGate. ¹H NMR chemical shift assignments for M2 compared with several indole...[Link]

-

PubChem. Indole. [Link]

-

AWS. Synthesis of 1,2-Disubstituted Indoles from α-Aminonitriles and 2- Halobenzyl Halides. [Link]

-

DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. [Link]

-

YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]

-

ResearchGate. Comparison of ¹H-NMR spectra of the novel indole 12 under various.... [Link]

-

SpectraBase. 6-Chloroindole. [Link]

-

NMR STUDIES OF INDOLE. [Link]

-

PubMed Central. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry of 6-Chloroindole-5-carbonitrile

This guide provides a comprehensive technical overview for the mass spectrometric analysis of 6-Chloroindole-5-carbonitrile, a heterocyclic compound of interest in pharmaceutical and chemical research. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural steps to explain the causality behind experimental choices, ensuring a robust and scientifically sound analytical approach.

Introduction to this compound and its Analysis

This compound (C₉H₅ClN₂) is a substituted indole derivative. The presence of a chlorine atom, a nitrile group, and the indole nucleus defines its chemical reactivity and dictates the strategy for its characterization by mass spectrometry. Accurate mass measurement and the elucidation of its fragmentation patterns are critical for its unambiguous identification in complex matrices, for metabolism studies, and for quality control in synthetic processes. This guide establishes a self-validating framework for its analysis, from sample preparation to advanced structural confirmation.

PART 1: Foundational Mass Spectrometry Principles: The Molecular Ion

The first step in any mass spectrometric analysis is the confident identification of the molecular ion. For this compound, this is not a single peak but a characteristic cluster due to the natural isotopic abundance of chlorine.

Chemical Properties and Expected Mass

The fundamental properties of the target molecule are summarized below. High-resolution mass spectrometry (HRMS) is essential to distinguish the analyte from other compounds with the same nominal mass by providing a highly accurate mass measurement.

| Property | Value | Source |

| Molecular Formula | C₉H₅ClN₂ | [1] |

| Molecular Weight (Average) | 176.60 g/mol | [1] |

| Monoisotopic Mass (for ³⁵Cl) | 176.01412 Da | Calculated |

| Monoisotopic Mass (for ³⁷Cl) | 177.99515 Da | Calculated |

The Chlorine Isotopic Pattern: A Definitive Signature

A key identifying feature of any chlorine-containing compound is its isotopic pattern. Natural chlorine consists of two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance).[2][3] This results in a characteristic M+2 peak, where the 'M' peak represents the molecule with ³⁵Cl and the 'M+2' peak represents the molecule with ³⁷Cl. The theoretical intensity ratio of the M+ to the M+2 peak is approximately 3:1.[4][5][6] Observing this ratio is a primary diagnostic tool for confirming the presence of a single chlorine atom in the molecule.

| Ion | Isotope Composition | Calculated m/z (Da) | Expected Relative Abundance (%) |

| [M+H]⁺ | C₉H₆³⁵ClN₂⁺ | 177.02195 | 100 |

| [M+2+H]⁺ | C₉H₆³⁷ClN₂⁺ | 179.01900 | 32.0 |

PART 2: Ionization and Mass Analysis: Method Selection

The choice of ionization technique is critical for generating intact molecular ions of this compound for subsequent analysis. Soft ionization techniques are required to prevent premature fragmentation.

Choosing the Right Ionization Source: ESI vs. APCI

Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are suitable for the analysis of small molecules.[7]

-

Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar molecules that can be readily ionized in solution.[7] Given the presence of the nitrogen-containing indole ring and the polar nitrile group, this compound is expected to ionize efficiently in positive ion mode ESI, forming a protonated molecule, [M+H]⁺. This is often the method of choice for compounds analyzed via liquid chromatography.[8]

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for less polar, thermally stable compounds with molecular weights typically below 1500 Da.[9] While ESI is likely the primary choice, APCI provides a robust alternative, particularly if the compound's solubility or ionization efficiency in typical ESI solvents is limited.

The logical workflow for ionization and analysis is a multi-stage process, ensuring accurate and reliable data acquisition.

Caption: Workflow for ionization and initial mass analysis.

PART 3: Structural Elucidation by Tandem Mass Spectrometry (MS/MS)

While HRMS can confirm the elemental composition, tandem mass spectrometry (MS/MS) is required to elucidate the structure by breaking the molecule apart and analyzing the resulting fragments.[10] This process provides a structural fingerprint of the compound.

Proposed Fragmentation Pathway

Based on established fragmentation patterns of indole derivatives and chlorinated aromatic compounds, a likely fragmentation pathway for protonated this compound ([M+H]⁺, m/z 177.02) is proposed.[11][12] The primary fragmentation events are expected to involve the loss of small, stable neutral molecules.

-

Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of indole-containing compounds is the expulsion of HCN from the pyrrole ring, which would result in a fragment ion at m/z 150.00.[12]

-

Loss of Chlorine Radical (Cl•) or Hydrogen Chloride (HCl): Chlorinated aromatic compounds can lose a chlorine radical or, more commonly after protonation, a neutral HCl molecule.[10] Loss of HCl would yield a fragment at m/z 141.03.

-

Sequential Losses: Further fragmentation of these primary product ions can occur, leading to a cascade of smaller ions that provide deeper structural insight.

The proposed fragmentation cascade is visualized below.

Caption: Proposed MS/MS fragmentation of this compound.

PART 4: Comprehensive Analytical Workflow: From Sample to Structure

A robust and reproducible workflow is paramount for achieving high-quality data. This section outlines a self-validating protocol for the analysis of this compound.

Step 1: Sample Preparation

The goal of sample preparation is to present the analyte in a clean, compatible solvent system at an appropriate concentration.

-

Stock Solution Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

-

Working Solution Preparation: Perform a serial dilution of the stock solution. A typical starting concentration for ESI-MS is 1-10 µg/mL. Dilute 10 µL of the stock solution into 990 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to yield a 10 µg/mL working solution.[8]

-

Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulates that could clog the instrument's fluidics.[7]

-

Vial Transfer: Transfer the filtered solution to an appropriate autosampler vial. Use glass vials if chlorinated solvents are present in the sample history to avoid leaching of plasticizers.[13]

Step 2: LC-MS/MS Instrumentation and Method Setup

This protocol assumes the use of a High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

A. Liquid Chromatography Parameters:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 2-5 µL

B. Mass Spectrometry Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 - 4.0 kV

-

Source Temperature: 120 °C

-

Desolvation Gas (N₂) Flow: 8-12 L/min

-

Desolvation Temperature: 350-450 °C

-

Acquisition Mode 1 (Full Scan):

-

Mass Range: m/z 50-500

-

Purpose: Detect the protonated molecular ion cluster ([M+H]⁺ and [M+2+H]⁺) and confirm the isotopic ratio.

-

-

Acquisition Mode 2 (Tandem MS/MS):

-

Precursor Ion: m/z 177.02

-

Isolation Window: ± 0.5 Da

-

Collision Energy: Ramped (e.g., 10-40 eV) to observe the full fragmentation profile.

-

Purpose: Generate fragment ions for structural confirmation.

-

Step 3: Data Analysis and Interpretation

-

Molecular Ion Confirmation: Extract the ion chromatograms for m/z 177.02 and 179.02. Confirm they co-elute. In the corresponding mass spectrum, verify the ~3:1 intensity ratio.

-

High-Resolution Data Analysis: Compare the measured accurate mass of the [M+H]⁺ ion to the theoretical mass (177.02195 Da). The mass error should be less than 5 ppm.

-

MS/MS Spectrum Interpretation: Analyze the MS/MS spectrum to identify fragment ions. Match the observed accurate masses of the fragments to the proposed fragmentation pathway (e.g., loss of HCN, HCl).

-

Structural Confirmation: The combination of an accurate mass for the precursor ion, the correct chlorine isotopic pattern, and a logical fragmentation pattern provides a highly confident structural identification of this compound.

Conclusion

The mass spectrometric analysis of this compound is a systematic process that relies on foundational principles of ionization, mass analysis, and fragmentation. By leveraging high-resolution instrumentation and tandem mass spectrometry, a definitive structural characterization can be achieved. The key identifiers are the compound's accurate mass and the signature 3:1 isotopic cluster of its molecular ion, which are subsequently confirmed by a logical and predictable fragmentation pattern. The workflows and protocols detailed in this guide provide a robust framework for researchers to confidently identify and characterize this molecule in their studies.

References

- 1. 6-Chloro-1h-indole-5-carbonitrile - CAS:1423120-66-4 - Sunway Pharm Ltd [3wpharm.com]

- 2. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]

- 3. quora.com [quora.com]

- 4. Isotopes of chlorine - Wikipedia [en.wikipedia.org]

- 5. WebElements Periodic Table » Chlorine » isotope data [webelements.com]

- 6. Chlorine has two isotopes, 35Cl and 37Cl; 75.77% of chlorine is 3... | Study Prep in Pearson+ [pearson.com]

- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 8. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Application of tandem mass spectrometry to the analysis of chlorinated compounds - Analyst (RSC Publishing) [pubs.rsc.org]

- 11. A liquid chromatography-mass spectrometry method based on class characteristic fragmentation pathways to detect the class of indole-derivative synthetic cannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 13. massbank.eu [massbank.eu]

A Technical Guide to the Biological Activity of Substituted Indole-5-carbonitriles

Introduction: The Indole-5-carbonitrile Scaffold - A Privileged Motif with Unique Electronic Properties

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the basis for ligands targeting a wide array of biological receptors.[1] Its remarkable resemblance to protein structures allows indole derivatives to mimic peptides and bind reversibly to enzymes, offering vast opportunities for drug discovery.[2] This guide focuses on a specific, synthetically important class: substituted indole-5-carbonitriles.

The defining feature of this scaffold is the cyano (-C≡N) group at the C5 position of the benzene ring. This group exerts a powerful electron-withdrawing influence through both inductive (-I) and mesomeric (-M) effects.[3] This fundamentally alters the electron density of the bicyclic system compared to the parent indole. While the entire ring is deactivated towards electrophilic substitution, the inherent nucleophilicity of the C3 position on the pyrrole moiety remains significant.[3] This creates a nuanced reactivity profile that medicinal chemists can exploit for targeted functionalization, making the indole-5-carbonitrile core an attractive starting point for developing novel therapeutics with diverse mechanisms of action.

This guide provides an in-depth exploration of the significant biological activities associated with this scaffold, focusing on its applications in antiviral and anticancer research, particularly as kinase inhibitors. We will delve into the structure-activity relationships (SAR) that govern efficacy, provide detailed, field-proven experimental protocols for assessing biological activity, and visualize the complex pathways and workflows integral to the drug discovery process.

Section 1: Antiviral Activity of Indole-5-carbonitriles

The indole scaffold is present in several approved antiviral drugs and numerous candidates in clinical trials.[3] Its derivatives have been shown to inhibit viral replication through various mechanisms, including blocking viral entry and fusion, or inhibiting key viral enzymes like reverse transcriptase and polymerase.[3] The addition of the 5-carbonitrile group has been shown to be a valuable strategy in the development of potent antiviral agents, particularly against the Hepatitis C Virus (HCV).

Mechanism of Action: Inhibition of HCV NS5B Polymerase

HCV, a leading cause of chronic liver disease, relies on an RNA-dependent RNA polymerase, NS5B, for the replication of its viral genome.[4] This enzyme is a prime target for direct-acting antiviral agents. Indole-based allosteric inhibitors have been developed that bind to a specific pocket on the NS5B enzyme, inducing a conformational change that ultimately halts RNA synthesis.[5]

The rationale for targeting an allosteric site is to overcome resistance mutations that frequently arise in the active site. Furthermore, allosteric inhibitors do not need to compete with high intracellular concentrations of natural nucleotide triphosphates, which can be a significant advantage. The indole-5-carbonitrile moiety can play a crucial role in optimizing the binding interactions within this allosteric pocket.

Structure-Activity Relationship (SAR) for Anti-HCV Activity

Systematic SAR studies on indole-based HCV NS5B inhibitors have revealed key insights into the role of substituents at the C5 position. The electron-withdrawing nature of the 5-cyano group can significantly influence the molecule's interaction with the target protein. One study highlighted that a 5-cyano substituent, as part of an indole 2-methacrylate analog, resulted in a compound with potent anti-HCV activity (EC₅₀ = 1.1 µM) and a high selectivity index of 56.9.[6] This suggests that the electronic properties and lipophilicity conferred by the cyano group are critical for activity.[6]

More extensive research on indole C-3 pyridone derivatives has established that the optimal groups at the C-5 position are generally compact and nonpolar.[5] This indicates that the 5-cyano group fits well within these parameters, providing a favorable interaction within the binding pocket without introducing steric hindrance.

Table 1: Structure-Activity Relationship of 5-Substituted Indole Derivatives as HCV NS5B Polymerase Inhibitors (Data compiled from literature to illustrate SAR trends.[5])

| Compound ID | R1 (N1-Position) | R2 (C2-Position) | R5 (C5-Position) | NS5B IC₅₀ (µM) | Replicon EC₅₀ (µM) |

| 1 | 2,5-Difluorobenzyl | Acylsulfonamide | -H | 0.025 | 0.150 |

| 2 | 2,5-Difluorobenzyl | Acylsulfonamide | -CH₃ | 0.008 | 0.020 |

| 3 | 2,5-Difluorobenzyl | Acylsulfonamide | -F | 0.015 | 0.090 |

| 4 | 2,5-Difluorobenzyl | Acylsulfonamide | -Cl | 0.011 | 0.040 |

| 5 | 2,5-Difluorobenzyl | Acylsulfonamide | -CN | 0.013 | 0.050 |

| 6 | 2,5-Difluorobenzyl | Acylsulfonamide | -OCH₃ | 0.120 | 1.100 |

Causality Insights: The data in Table 1 demonstrates that small, nonpolar, or electron-withdrawing groups at the C5 position (like methyl, chloro, and cyano) maintain or enhance potency compared to the unsubstituted analog (Compound 1). The cyano-substituted compound (5) shows excellent enzymatic and cellular potency. In contrast, a larger, electron-donating methoxy group (Compound 6) leads to a significant loss of activity, likely due to steric clashes or unfavorable electronic interactions within the hydrophobic allosteric binding site.

Experimental Protocol: HCV Replicon Assay for Cellular Antiviral Activity

This protocol describes a cell-based assay to determine the 50% effective concentration (EC₅₀) of a test compound against HCV replication.

Principle: This assay utilizes human hepatoma cells (e.g., Huh-7) that contain a subgenomic HCV replicon. This replicon is an RNA molecule that can replicate autonomously within the cell and typically contains a reporter gene, such as luciferase. The activity of the reporter is directly proportional to the level of HCV RNA replication. An inhibitor will reduce replication, leading to a decrease in the reporter signal.

Step-by-Step Methodology:

-

Cell Plating: Seed Huh-7 cells harboring an HCV luciferase replicon into 96-well cell culture plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a serial dilution series of the indole-5-carbonitrile test compound in DMSO. A typical starting concentration is 100 µM, with 3-fold serial dilutions to generate an 8-point dose-response curve. Prepare a DMSO-only vehicle control.

-

Compound Treatment: Dilute the compound serial dilutions from the DMSO plate into cell culture medium to achieve the final desired concentrations (typically ensuring the final DMSO concentration is ≤0.5%). Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well.

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂. Causality Note: A 72-hour incubation period is chosen to allow for multiple rounds of viral RNA replication, providing a robust window to observe the inhibitory effects of the compound.

-

Luciferase Assay: After incubation, remove the medium. Lyse the cells and measure luciferase activity using a commercial luciferase assay system (e.g., Bright-Glo™) according to the manufacturer's instructions. Read the luminescence signal on a plate reader.

-

Cytotoxicity Assay (Parallel Plate): In parallel, set up an identical plate of cells and treat with the same compound dilutions. After 72 hours, assess cell viability using an assay like CellTiter-Glo® or MTS to determine the 50% cytotoxic concentration (CC₅₀). Causality Note: This step is critical to ensure that the observed reduction in luciferase signal is due to specific antiviral activity and not simply because the compound is killing the host cells.

-

Data Analysis:

-

Normalize the luciferase readings to the vehicle control (defined as 100% replication).

-

Plot the normalized values against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to calculate the EC₅₀ value.

-

Calculate the Selectivity Index (SI) as CC₅₀ / EC₅₀. A higher SI value indicates a better therapeutic window.

-

Visualization: HCV Drug Discovery Workflow

The following diagram illustrates a typical workflow for identifying and optimizing antiviral compounds like indole-5-carbonitriles.

Caption: High-level workflow for antiviral drug discovery, from initial screening to candidate selection.

Section 2: Indole-5-carbonitriles as Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, they are a major class of therapeutic targets. Indole derivatives have been successfully developed as potent inhibitors of numerous kinases. While much research has focused on other isomers, the principles of kinase inhibition and assay design are directly applicable to the indole-5-carbonitrile scaffold. The study of closely related indole-3-carbonitriles as inhibitors of Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A (DYRK1A) provides an excellent framework for understanding this activity.

Mechanism of Action: Targeting the ATP-Binding Site

Most small molecule kinase inhibitors, including indole-based compounds, function as ATP-competitive inhibitors. They are designed to bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and thereby blocking the phosphotransfer reaction. The indole scaffold serves as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a flexible loop connecting the N- and C-lobes of the enzyme. The substituents on the indole ring, including the 5-carbonitrile, then project into different sub-pockets, and their properties determine the inhibitor's potency and selectivity. The electron-withdrawing nature of the 5-cyano group can modulate the hydrogen-bonding capacity of the indole N-H and influence interactions in adjacent pockets.

Structure-Activity Relationship (SAR) for Kinase Inhibition

Using indole-3-carbonitriles as a proxy, SAR studies reveal the importance of specific substitutions for achieving high potency against DYRK1A. These findings provide a logical starting point for the design of indole-5-carbonitrile inhibitors.

Table 2: Structure-Activity Relationship of Substituted Indole-3-carbonitriles as DYRK1A Inhibitors (Data adapted from a study on DYRK1A inhibitors to illustrate SAR principles.)

| Compound ID | R2-Substituent | R7-Substituent | DYRK1A IC₅₀ (nM) | CLK1 IC₅₀ (nM) |

| 7 | Phenyl | -Cl | 3300 | >10000 |

| 8 | 4-Hydroxyphenyl | -Cl | 430 | 1100 |

| 9 | 3-Hydroxyphenyl | -Cl | 88 | 130 |

| 10 | 2-Hydroxyphenyl | -Cl | 110 | 170 |

| 11 | 3-Methoxyphenyl | -Cl | 31 | 55 |

Causality Insights: The unsubstituted phenyl at R2 (Compound 7) has weak activity. The introduction of a hydroxyl group (Compounds 8, 9, 10) significantly improves potency, suggesting a key hydrogen bond interaction is formed in the active site. The position of the hydroxyl is critical, with the meta-position (Compound 9) being optimal. Replacing the hydroxyl with a methoxy group (Compound 11) further enhances potency, indicating that this position may be in a more hydrophobic pocket where the methyl group is favorable, while the oxygen still acts as a hydrogen bond acceptor. These principles—exploring polar and nonpolar interactions through systematic substitution—are directly transferable to the design of indole-5-carbonitrile libraries.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a robust, high-throughput method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.

Principle: The assay measures the amount of ADP produced during the kinase reaction. Kinase activity is directly proportional to ADP production. The ADP is converted to ATP in a subsequent reaction, which then drives a luciferase-catalyzed reaction to produce a luminescent signal. An inhibitor will reduce kinase activity, leading to less ADP production and a lower luminescent signal.

Step-by-Step Methodology:

-

Compound Preparation: Create a 10-point, 3-fold serial dilution of the indole-5-carbonitrile test compound in 100% DMSO, starting from a 1 mM stock.

-

Kinase Reaction Setup: In a 96-well or 384-well white plate, perform the following additions:

-

Add 2.5 µL of the serially diluted compound or DMSO control.

-

Add 2.5 µL of the kinase solution (e.g., DYRK1A) in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

-

Incubate for 10 minutes at room temperature. Causality Note: This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated, ensuring a more accurate measurement of inhibition, especially for slow-binding compounds.

-

-

Initiate Reaction: Add 5 µL of a substrate/ATP mixture (containing the specific peptide substrate for the kinase and ATP at its Kₘ concentration) to each well to start the reaction.

-

Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range (typically <20% ATP consumption).

-

ADP Detection - Step 1 (Stop Reaction & Deplete ATP): Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

-

ADP Detection - Step 2 (Signal Generation): Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase into ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Visualization: Kinase Signaling Pathway Inhibition

The following diagram depicts the inhibition of a generic MAP Kinase signaling cascade by a small molecule inhibitor, representing how an indole-5-carbonitrile might function.

Caption: Inhibition of the MEK kinase in the MAPK signaling pathway by a small molecule inhibitor.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Structure-activity relationship (SAR) development and discovery of potent indole-based inhibitors of the hepatitis C virus (HCV) NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. research.ed.ac.uk [research.ed.ac.uk]

- 6. Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Chloroindole-5-carbonitrile: A Versatile Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Halogenated and nitrile-substituted indoles, in particular, serve as crucial intermediates in the synthesis of a wide array of therapeutic agents. This guide provides a comprehensive technical overview of 6-chloroindole-5-carbonitrile, a key building block in modern drug discovery. We will delve into its synthesis, reactivity, and application, providing field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of the Indole Nucleus

The indole ring system is a cornerstone of medicinal chemistry, present in a vast number of natural products and synthetic drugs.[2] Its unique electronic properties and ability to participate in various biological interactions make it an attractive scaffold for drug design. The strategic placement of substituents on the indole ring can significantly modulate a molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its pharmacological profile.[3]

This compound, with its specific substitution pattern, offers a unique combination of functionalities that make it a highly valuable and versatile building block for the synthesis of complex molecular architectures.[4][5]

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₅ClN₂ | |

| Molecular Weight | 176.60 g/mol | |

| Appearance | Solid (form may vary) | [6] |

| Storage | Sealed in dry, Room Temperature |

While specific experimental data for this compound is not widely published, data for the parent compound, 6-chloroindole, provides valuable context.

Table 2: Properties of 6-Chloroindole

| Property | Value | Reference |

| CAS Number | 17422-33-2 | [7] |

| Molecular Weight | 151.59 g/mol | [7] |

| Melting Point | 87-90 °C (lit.) | [8] |

| Solubility | Ethanol: 50 mg/mL, clear, colorless to faintly yellow | [7] |

| Appearance | Brown Powder | [6] |

Synthesis of this compound

The synthesis of substituted indoles can be achieved through various established methods. While a specific, detailed, and publicly available synthesis for this compound is not extensively documented in the provided search results, general synthetic strategies for related indole derivatives can be adapted. For instance, methods for preparing 6-chloro-5-fluoroindole and 5-chloroindole have been described in patent literature and application notes.[1][12]

A plausible synthetic approach could involve a multi-step sequence starting from a suitably substituted aniline precursor, followed by cyclization to form the indole ring and subsequent introduction or modification of the nitrile group. The Leimgruber-Batcho indole synthesis is a common method for preparing indoles.[12]

Reactivity and Synthetic Utility

The reactivity of this compound is dictated by the interplay of its functional groups: the indole N-H, the aromatic chloro substituent, and the nitrile group.[13][14]

Reactivity of the Indole Core

The indole ring is electron-rich and susceptible to electrophilic attack, typically at the C3 position. However, the presence of the electron-withdrawing chloro and cyano groups on the benzene portion of the indole will decrease the electron density of the pyrrole ring, making it less reactive towards electrophilic substitution compared to unsubstituted indole.[3]